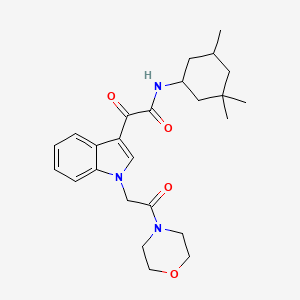
2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide is a compound of interest in various fields such as chemistry, biology, and medicine. Its unique structure combines indole and morpholine moieties, which contribute to its diverse chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by coupling with a morpholine derivative. Reaction conditions often include the use of catalysts, solvents, and specific temperatures to ensure optimal yields.
Industrial Production Methods: On an industrial scale, the synthesis would be optimized for cost-effectiveness and efficiency. This might involve the use of continuous flow reactors, automated processes, and stringent quality control measures to maintain product purity.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve the use of sodium borohydride or lithium aluminium hydride.
Substitution: The indole ring can undergo various substitution reactions, particularly electrophilic substitutions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminium hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products depend on the type of reaction. For instance, oxidation may yield oxo derivatives, while substitution reactions could introduce new functional groups onto the indole ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: In synthetic chemistry, this compound serves as a versatile building block for more complex molecules, especially in the development of new materials and pharmaceuticals.
Biology: It is used in biological studies to understand its interaction with various biomolecules, such as proteins and nucleic acids.
Medicine: The compound has potential therapeutic applications, particularly in drug discovery for diseases where indole derivatives have shown efficacy, such as cancer and neurological disorders.
Industry: Beyond pharmaceuticals, it could be used in the manufacture of specialty chemicals and advanced materials, owing to its unique chemical properties.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. Pathways involved might include signal transduction pathways, where the compound acts as an agonist or antagonist.
Vergleich Mit ähnlichen Verbindungen
2-(1-(2-piperidino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide: Another indole derivative with a piperidine ring instead of morpholine.
2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-cyclohexylacetamide: Similar structure but with a different alkyl group on the acetamide.
Uniqueness: The presence of the 3,3,5-trimethylcyclohexyl group imparts unique steric and electronic properties, potentially leading to different biological activities compared to its analogs.
There you have it: a detailed dive into the world of 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide. Anything else you’d like to explore?
Eigenschaften
IUPAC Name |
2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O4/c1-17-12-18(14-25(2,3)13-17)26-24(31)23(30)20-15-28(21-7-5-4-6-19(20)21)16-22(29)27-8-10-32-11-9-27/h4-7,15,17-18H,8-14,16H2,1-3H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAKLDIVAZLYMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














